trans-2,3-Dihydroxy-2,3-dihydrofluoranthene
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Overview
Description
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene: is a polycyclic aromatic hydrocarbon derivative It is a dihydrodiol form of fluoranthene, which is a four-ring polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene typically involves the dihydroxylation of fluoranthene. This can be achieved using naphthalene dioxygenase from Sphingomonas CHY-1, which exhibits broad substrate specificity towards polycyclic aromatic hydrocarbons. The reaction conditions often involve the use of recombinant Escherichia coli cells overproducing the dioxygenase enzyme .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroxylated products.
Reduction: It can be reduced under specific conditions to yield different dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide, often in the presence of enzymes like dioxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include various hydroxylated fluoranthene derivatives.
Reduction: Products include different dihydrofluoranthene derivatives.
Substitution: Products include fluoranthene derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is used as a model compound to study the dihydroxylation of polycyclic aromatic hydrocarbons. It helps in understanding the enzymatic mechanisms involved in the biotransformation of these compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in microorganisms. It serves as a substrate to investigate the enzymatic activities of various dioxygenases .
Industry: In industrial applications, this compound can be used in the bioremediation of contaminated environments. Its role in the microbial degradation of polycyclic aromatic hydrocarbons makes it valuable for environmental cleanup efforts .
Mechanism of Action
The mechanism of action of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene involves its interaction with dioxygenase enzymes. These enzymes catalyze the dihydroxylation of fluoranthene, resulting in the formation of the dihydrodiol compound. The molecular targets include the active sites of dioxygenase enzymes, where the substrate binds and undergoes enzymatic transformation .
Comparison with Similar Compounds
- cis-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 7,8-Dihydroxy-7,8-dihydrofluoranthene
- 1,2-Dihydroxy-1,2-dihydrofluoranthene
Comparison: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is unique due to its trans configuration, which affects its chemical reactivity and interaction with enzymes. Compared to its cis counterpart, the trans form may exhibit different stability and reactivity under various conditions.
Properties
CAS No. |
82911-12-4 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydrofluoranthene-2,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H/t14-,16-/m1/s1 |
InChI Key |
WZPSABMMMAFNIT-GDBMZVCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C2=C[C@H]([C@@H](C4=CC=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |
Origin of Product |
United States |
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